4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid
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Overview
Description
4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C10H12N2O5 and a molecular weight of 240.21 g/mol . This compound is characterized by the presence of a nitro group and an amino group substituted with a 2-methoxyethyl chain on a benzoic acid core. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid typically involves the following steps:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration to introduce the nitro group at the meta position.
Amination: The nitrobenzoic acid is then subjected to amination with 2-methoxyethylamine to form the desired product.
The reaction conditions for these steps include the use of strong acids like sulfuric acid for nitration and appropriate solvents for the amination step .
Chemical Reactions Analysis
4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and alcohols .
Scientific Research Applications
4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid has several applications in scientific research:
Proteomics: It is used as a biochemical reagent in the study of proteins and their functions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industrial Chemistry: It is used in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and participate in various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid include:
4-Amino-3-nitrobenzoic acid: Lacks the 2-methoxyethyl substitution, making it less hydrophobic.
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid: Contains a hydroxyethyl group instead of a methoxyethyl group, affecting its solubility and reactivity.
The unique 2-methoxyethyl substitution in this compound enhances its solubility and reactivity compared to its analogs .
Properties
IUPAC Name |
4-(2-methoxyethylamino)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-17-5-4-11-8-3-2-7(10(13)14)6-9(8)12(15)16/h2-3,6,11H,4-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCXWQLDHNTXQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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